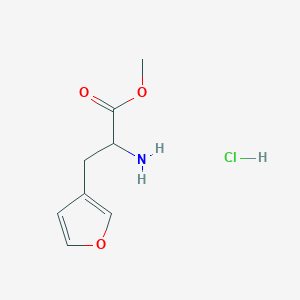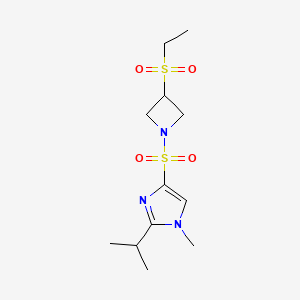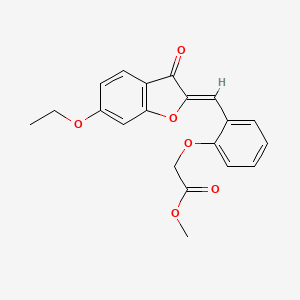![molecular formula C19H14F3N3O4 B2497631 6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105219-03-1](/img/structure/B2497631.png)
6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule is a complex organic compound that likely exhibits a range of interesting chemical and physical properties due to its intricate structure, which includes several functional groups such as oxadiazole and benzoxazinone moieties. These groups are known for their relevance in pharmaceutical chemistry and material science, providing a broad spectrum of biological activity and chemical functionality.
Synthesis Analysis
The synthesis of related fluorinated heterocyclic compounds often involves strategic functionalization with fluorine or trifluoromethyl groups to enhance the molecule's physical and chemical properties, including stability and bioactivity. For example, the synthesis of fluorinated Z-oximes from 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles via ring-enlargement reactions demonstrates the complexity and specificity required in synthesizing such molecules (Buscemi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-oxadiazole rings has been extensively studied, revealing insights into their conformation, electronic structure, and intermolecular interactions. For example, studies on similar compounds have elucidated the planarity and dihedral angles within such molecules, contributing to their reactivity and potential intermolecular interactions (Fun et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic addition reactions, ring transformations, and rearrangements, highlighting the reactivity of the oxadiazole ring and adjacent functional groups. These reactions are crucial for further functionalization and the synthesis of derivatives with tailored properties (Cosimelli et al., 2001).
Physical Properties Analysis
The physical properties of these molecules, including their crystalline structure and hydrogen bonding patterns, are essential for understanding their behavior in different environments and potential applications in material science. For instance, the crystalline structure analysis can reveal the molecule's stability, solubility, and potential for forming supramolecular assemblies (Hwang et al., 2006).
Chemical Properties Analysis
The electronic structure, such as the distribution of electron density and the presence of electron-withdrawing or donating groups, significantly influences the chemical properties of these compounds. These properties affect the molecule's reactivity, acidity, and potential interactions with biological targets or materials (Nakamura et al., 2003).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
Compounds with structural similarities to "6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" have been extensively studied for their molecular interactions. For example, the study of 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone highlights the importance of molecular structure in determining the angles and planes within these compounds, which can be critical for their reactivity and potential applications in material science and medicinal chemistry (Fun et al., 2011).
Antimicrobial Properties
Another area of application for similar compounds is in antimicrobial research. The synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, which share a structural resemblance, demonstrate moderate to good antimicrobial activities against both gram-positive and gram-negative bacterial strains as well as fungal strains. This suggests potential for similar compounds to be developed as new antimicrobial agents (Jadhav et al., 2017).
Liquid-Crystalline Properties
The study of Columnar Discotic Liquid-Crystalline Oxadiazoles as Electron-Transport Materials shows how derivatives with oxadiazole structures can exhibit columnar discotic liquid-crystalline mesophases and are being explored for their potential applications in organic electronics. These materials have been noted for their electron mobility, which is essential for the development of electronic devices (Zhang et al., 2003).
Analgesic and Anti-inflammatory Activities
Compounds structurally related to the one have also been synthesized and screened for their analgesic and anti-inflammatory activities. For instance, the creation of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety led to compounds showing potent analgesic and anti-inflammatory activities in animal models. This highlights the potential therapeutic applications of such compounds in pain and inflammation management (Dewangan et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4/c1-11-2-7-15-14(8-11)25(17(26)10-27-15)9-16-23-18(24-29-16)12-3-5-13(6-4-12)28-19(20,21)22/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWPZAUWMSFVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

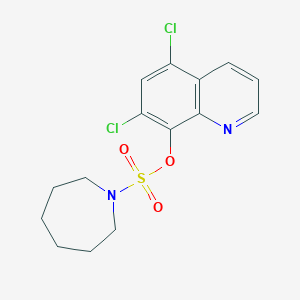
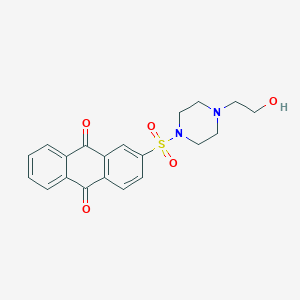
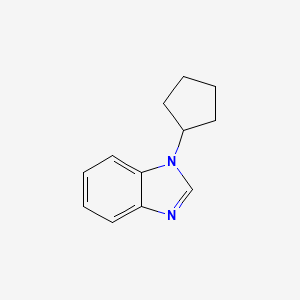
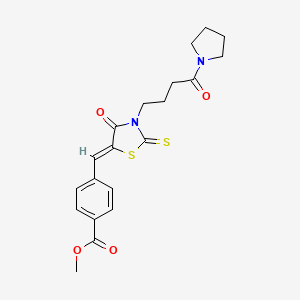
![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)


![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)
![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)
